molecular formula C18H18O3 B14145226 2-Acetyl-4,5-dimethylphenyl 2-methylbenzoate CAS No. 88952-27-6

2-Acetyl-4,5-dimethylphenyl 2-methylbenzoate

Katalognummer: B14145226
CAS-Nummer: 88952-27-6
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: MFLMXRZOFOLYJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetyl-4,5-dimethylphenyl 2-methylbenzoate is an organic compound with the molecular formula C18H18O3 It is a derivative of benzoic acid and is characterized by the presence of acetyl and methyl groups attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4,5-dimethylphenyl 2-methylbenzoate typically involves the esterification of 2-methylbenzoic acid with 2-acetyl-4,5-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetyl-4,5-dimethylphenyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-methylbenzoic acid or 2-acetyl-4,5-dimethylbenzoic acid.

    Reduction: Formation of 2-(hydroxyethyl)-4,5-dimethylphenyl 2-methylbenzoate.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-Acetyl-4,5-dimethylphenyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Acetyl-4,5-dimethylphenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological processes and lead to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Acetyl-5-methylphenyl 2-methylbenzoate
  • 4-Acetylbenzonitrile
  • 2,4-Dimethylbenzoic acid (2,5-dimethylphenyl)methyl ester

Uniqueness

2-Acetyl-4,5-dimethylphenyl 2-methylbenzoate is unique due to its specific substitution pattern on the phenyl ring, which can result in distinct chemical and biological properties compared to other similar compounds

Eigenschaften

CAS-Nummer

88952-27-6

Molekularformel

C18H18O3

Molekulargewicht

282.3 g/mol

IUPAC-Name

(2-acetyl-4,5-dimethylphenyl) 2-methylbenzoate

InChI

InChI=1S/C18H18O3/c1-11-7-5-6-8-15(11)18(20)21-17-10-13(3)12(2)9-16(17)14(4)19/h5-10H,1-4H3

InChI-Schlüssel

MFLMXRZOFOLYJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C(=C2)C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.